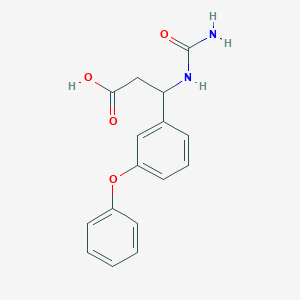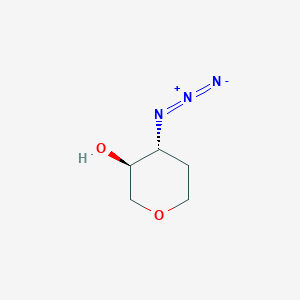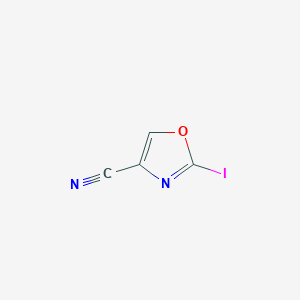![molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8](/img/structure/B2463651.png)
2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that features a complex structure with diverse functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves the condensation of a diethylamine derivative with a furanyl pyrazole intermediate.
The reaction typically requires controlled conditions, including specific solvents (such as dichloromethane) and catalysts (such as triethylamine) to facilitate the reaction and ensure optimal yield.
Temperature control is crucial, usually maintained at room temperature or slightly elevated to drive the reaction to completion.
Industrial Production Methods
Industrially, the synthesis might be scaled up using similar reaction pathways with optimization for bulk production. This includes the use of large reactors, continuous flow processes to ensure efficient mixing, and stringent purification steps to maintain product integrity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxirane derivatives.
Reduction: : Reduction reactions can target the diethylamino group, reducing it to a primary amine.
Common Reagents and Conditions
Oxidation is often carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction might use agents like sodium borohydride or catalytic hydrogenation.
Substitution typically requires catalysts like aluminum chloride (for Friedel-Crafts reactions) and conditions such as elevated temperatures or the presence of a strong acid or base.
Major Products Formed
Oxidation can produce epoxides and other oxygenated derivatives.
Reduction yields amine derivatives.
Substitution produces a variety of functionalized aromatics, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic properties.
Biology
Research has explored its potential as a bioactive molecule, examining interactions with enzymes and receptors in biological systems.
Medicine
Studies suggest it might have pharmacological properties, including anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Industry
It can be used in the creation of advanced materials, such as conducting polymers or molecular sensors, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects largely depends on its target. For instance, in biological systems, it may interact with specific enzymes, modifying their activity and leading to downstream effects.
The presence of multiple aromatic rings allows for π-π interactions with target molecules, enhancing binding affinity and specificity.
Molecular pathways affected might include those involved in inflammation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(4-methylphenyl)-3-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1'H-pyrazole: : Shares a pyrazole core but differs in functional groups, affecting its biological and chemical properties.
2-(diethylamino)-1-(2,4-dichlorophenyl)-3,4-dihydro-1'H-pyrrole: : Similar in having a diethylamino group but possesses a pyrrole ring instead of a pyrazole-furan system.
Uniqueness
The combination of a diethylamino group and the pyrazole-furan system in this compound provides unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
This compound, with its intricate structure and multifunctional nature, offers broad potential for future research and development across various scientific domains.
Eigenschaften
IUPAC Name |
2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVHOJUWMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)

![N-(4-bromophenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B2463576.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)
amine](/img/structure/B2463582.png)

![3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
